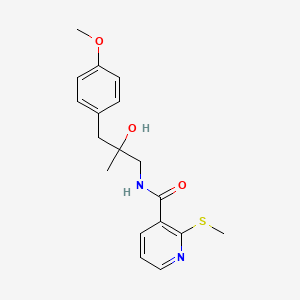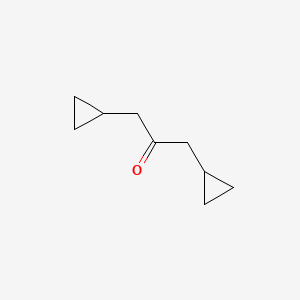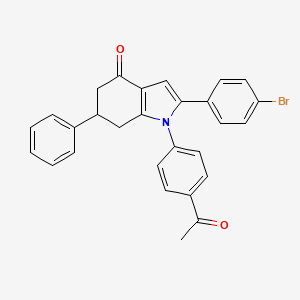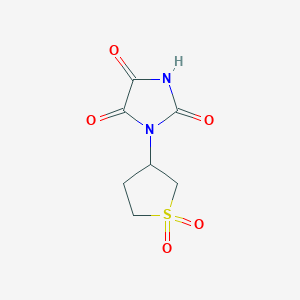![molecular formula C18H18N4OS B2490193 (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173603-23-0](/img/structure/B2490193.png)
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, utilizing key functional groups to form the pyrazole core. For example, a study outlines the synthesis of a novel pyrazole derivative by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, highlighting the methodological approaches relevant to synthesizing complex pyrazole compounds (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, providing detailed insights into their conformation and spatial arrangement. For instance, the X-ray structure of a pyrazole derivative revealed a twisted conformation between pyrazole and thiophene rings, offering insights into the molecular geometry that could be similar to our compound of interest (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cyclocondensation and reactions with nucleophiles, leading to a diverse range of compounds. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, highlighting the chemical versatility of pyrazole-based compounds (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing insights into the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives are influenced by their molecular structure. Studies involving DFT calculations and spectral characterization provide a comprehensive understanding of these aspects, crucial for predicting the behavior of these compounds in chemical reactions (Karrouchi et al., 2020).
Scientific Research Applications
Antibacterial and Antimicrobial Properties
- A study by Palkar et al. (2017) demonstrated the synthesis of compounds similar to the specified chemical, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also non-cytotoxic at antibacterial concentrations, suggesting potential for medical application (Palkar et al., 2017).
- Basavarajaiah and Mruthyunjayaswamy (2008) synthesized derivatives that were screened for antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Fluorescent Chemosensor Application
- Asiri et al. (2019) synthesized a derivative that serves as a fluorescent chemosensor for detecting metal ions such as Cu2+, Fe3+, and Fe2+. This suggests its application in environmental monitoring and biochemical assays (Asiri et al., 2019).
Synthesis of Novel Derivatives for Biological Studies
- Farag et al. (2011) conducted a study focusing on synthesizing new derivatives incorporating the thiazolo[3,2-a]benzimidazole moiety, which is structurally related to the queried compound. These derivatives were synthesized for further biological testing, indicating the broad scope of applications in medicinal chemistry (Farag et al., 2011).
- Abdel‐Aziz et al. (2008) also synthesized novel compounds incorporating similar moieties for testing against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
DNA Binding and Cytotoxicity Studies
- Research by Reddy et al. (2017) involved synthesizing bis-pyrazoles with structures related to the queried compound. These compounds showed promise in DNA binding and exhibited cytotoxicity against certain cancer cell lines, suggesting potential in cancer research (Reddy et al., 2017).
Antimicrobial and Anti-proliferative Activities
- A study by Mansour et al. (2020) synthesized thiazole-pyrazoline derivatives showing antimicrobial and anti-proliferative activities. This further underscores the potential of such compounds in therapeutic applications (Mansour et al., 2020).
properties
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-9-21-15-10-12(3)13(4)11-16(15)24-18(21)20-17(23)14-7-8-19-22(14)6-2/h1,7-8,10-11H,6,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXPPZSPMWIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)
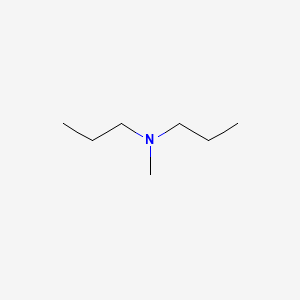

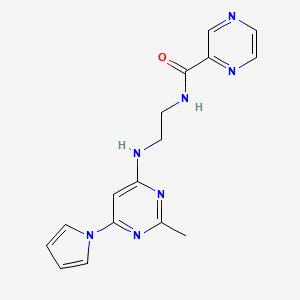


![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)


